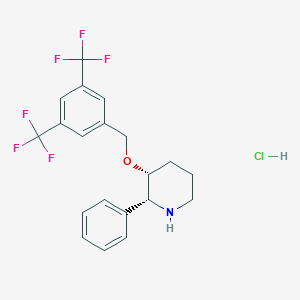

L-733,061 hydrochloride

説明

L-733,061 hydrochloride is a potent and selective antagonist for the neurokinin-1 receptor. This compound is known for its ability to inhibit neurogenic plasma extravasation and has been studied for its potential therapeutic applications in various fields, including oncology and neurology .

準備方法

The synthesis of L-733,061 hydrochloride involves a stereoselective nitro-Mannich reaction, also known as the aza-Henry reaction. This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. The process is highly versatile and can be used to create a wide range of biologically active compounds . Industrial production methods typically involve the use of transition metal complexes and organocatalysts to achieve high levels of asymmetric induction .

化学反応の分析

L-733,061 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be oxidized to form various products.

Reduction: The nitro group can be reduced to an amine, which can then undergo further transformations.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring

Common reagents used in these reactions include dichloromethane, ether, tetrahydrofuran, hexane, and dimethylformamide . Major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development .

科学的研究の応用

L-733,061 hydrochloride has a wide range of scientific research applications:

作用機序

L-733,061 hydrochloride exerts its effects by selectively binding to the neurokinin-1 receptor, thereby inhibiting the action of substance P, a neuropeptide involved in pain transmission and inflammation. This inhibition leads to a reduction in neurogenic plasma extravasation and has potential therapeutic effects in conditions such as chronic pain and cancer .

類似化合物との比較

L-733,061 hydrochloride is unique in its high selectivity and potency as a neurokinin-1 receptor antagonist. Similar compounds include:

L-733,060 hydrochloride: Another potent neurokinin-1 receptor antagonist with similar applications.

CP-99,994: A compound with a similar mechanism of action but different chemical structure.

These compounds share similar therapeutic potentials but differ in their chemical properties and specific applications.

生物活性

L-733,061 hydrochloride is a compound primarily recognized for its role as a neurokinin-1 (NK1) receptor antagonist. This article delves into the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a synthetic compound that selectively inhibits the NK1 receptor, which is involved in various physiological processes, including pain perception, anxiety, and the regulation of mood. The compound has been studied for its potential therapeutic applications in conditions such as depression, anxiety disorders, and pain management.

L-733,061 exerts its biological effects by binding to the NK1 receptor and preventing the action of substance P, a neuropeptide that plays a crucial role in pain transmission and inflammatory responses. By blocking this receptor, L-733,061 can modulate pain pathways and reduce hyperalgesia (increased sensitivity to pain).

Pharmacological Properties

The pharmacological profile of this compound includes:

- Receptor Affinity : High affinity for NK1 receptors with minimal activity on other neurokinin receptors.

- Antagonistic Effects : Demonstrated efficacy in preclinical models for reducing anxiety-like behavior and nociceptive responses.

- Bioavailability : Studies indicate favorable pharmacokinetics with good oral bioavailability.

Research Findings

A variety of studies have investigated the biological activity of this compound:

-

Pain Management : In animal models, L-733,061 has shown significant analgesic properties. For example:

- A study demonstrated that administration of L-733,061 reduced formalin-induced nociceptive behaviors in rats.

- Another investigation highlighted its effectiveness in alleviating neuropathic pain symptoms.

-

Anxiety and Depression : Research has indicated potential benefits in mood regulation:

- In behavioral assays, L-733,061 exhibited anxiolytic effects comparable to established anxiolytics.

- The compound has been linked to alterations in serotonin levels and modulation of stress responses.

-

Inflammatory Conditions : Due to its role in modulating neurogenic inflammation:

- Studies have shown that L-733,061 can reduce inflammation markers in models of arthritis.

- It has also been evaluated for its effects on gastrointestinal motility disorders linked to NK1 receptor activation.

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

Several case studies have explored the therapeutic potential of L-733,061:

- Case Study 1 : A patient with chronic pain conditions showed improvement after treatment with L-733,061 as part of a comprehensive pain management program. The patient reported reduced pain levels and improved quality of life.

- Case Study 2 : In a clinical trial involving patients with anxiety disorders, those treated with L-733,061 demonstrated significant reductions in anxiety scores compared to placebo.

特性

IUPAC Name |

(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H/t17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEUTIUITGHIEO-JAXOOIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468719 | |

| Record name | L-733,061 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148687-76-7 | |

| Record name | L-733,061 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。